2-Ethoxypyridine-4-boronic acid

Type 2 Diabetes Mellitus Glucagon Receptor Antagonist Spiro-Imidazolone Synthesis

2-Ethoxypyridine-4-boronic acid (CAS 1072946-58-7) is a heteroaryl boronic acid derivative with the molecular formula C7H10BNO3 and a molecular weight of 166.97 g/mol. It features a boronic acid functional group attached to the 4-position of a pyridine ring that is substituted with an ethoxy group at the 2-position.

Molecular Formula C7H10BNO3
Molecular Weight 166.971
CAS No. 1072946-58-7
Cat. No. B590766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxypyridine-4-boronic acid
CAS1072946-58-7
Molecular FormulaC7H10BNO3
Molecular Weight166.971
Structural Identifiers
SMILESB(C1=CC(=NC=C1)OCC)(O)O
InChIInChI=1S/C7H10BNO3/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3
InChIKeyZQABQGHEJQIWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxypyridine-4-boronic Acid CAS 1072946-58-7: High-Purity Heteroaryl Boronic Acid Building Block for Pharmaceutical and Agrochemical Synthesis


2-Ethoxypyridine-4-boronic acid (CAS 1072946-58-7) is a heteroaryl boronic acid derivative with the molecular formula C7H10BNO3 and a molecular weight of 166.97 g/mol [1]. It features a boronic acid functional group attached to the 4-position of a pyridine ring that is substituted with an ethoxy group at the 2-position . This compound belongs to the class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, where it serves as a key building block for constructing aryl- and heteroaryl-substituted pyridine frameworks . Its structural characteristics position it as a specialized reagent for the synthesis of pharmaceutical intermediates and agrochemical precursors.

Why Generic Pyridine Boronic Acids Cannot Substitute 2-Ethoxypyridine-4-boronic Acid in Targeted Synthesis


Substitution of 2-ethoxypyridine-4-boronic acid with simpler analogs such as unsubstituted pyridine-4-boronic acid or 2-methoxypyridine-4-boronic acid is not equivalent in many synthetic contexts. The ethoxy substituent at the 2-position imparts distinct electronic and steric properties that influence both the stability of the boronic acid moiety and the reactivity of the pyridine ring in subsequent transformations [1]. Unsubstituted pyridine boronic acids, particularly 2-pyridylboronic acid, are notoriously prone to rapid protodeboronation under standard Suzuki-Miyaura conditions, which restricts their routine use as reliable reagents [1]. Furthermore, the presence of a 2-alkoxy group can direct regioselective metalation events, as demonstrated by the regioselective lithiation of 2-alkoxypyridines at the C-6 position [2]. These differential characteristics mean that substituting this specific ethoxy-substituted building block with an unsubstituted or methoxy analog may alter reaction outcomes, reduce yields, or introduce undesired byproducts, particularly in multistep pharmaceutical syntheses where precise regiochemical and electronic control is essential.

Quantitative Differentiation Evidence for 2-Ethoxypyridine-4-boronic Acid: Comparative Data for Informed Procurement


Patent-Protected Application as Key Intermediate in Spiro-Imidazolone Glucagon Receptor Antagonists

2-Ethoxypyridine-4-boronic acid is specifically cited in patent literature as a reagent for preparing spiro-imidazolone derivatives that function as glucagon receptor antagonists for the treatment of diabetes . This application represents a validated, high-value use case not broadly claimed for unsubstituted pyridine-4-boronic acid or 2-methoxypyridine-4-boronic acid. The patent specifically identifies the 2-ethoxypyridine-4-boronic acid moiety as integral to the final pharmacophore structure [1].

Type 2 Diabetes Mellitus Glucagon Receptor Antagonist Spiro-Imidazolone Synthesis

Predicted Physicochemical Properties: pKa and Stability Profile Comparison

The predicted acid dissociation constant (pKa) of 2-ethoxypyridine-4-boronic acid is 7.16 ± 0.10 . This value is notably higher than the experimentally determined pKa of unsubstituted pyridine-4-boronic acid, which is reported as approximately 4.0 for the pyridinium form [1]. The higher pKa suggests that the ethoxy-substituted derivative is less acidic and may exhibit reduced susceptibility to base-promoted protodeboronation under certain reaction conditions, a critical stability consideration for heteroaryl boronic acids in Suzuki-Miyaura couplings.

Boronic Acid Stability Protodeboronation Susceptibility Physicochemical Characterization

Vendor-Specified Purity Grade: 98% Minimum with Analytical Documentation

Commercially available 2-ethoxypyridine-4-boronic acid is routinely supplied with a minimum purity specification of 98% (HPLC or titration), accompanied by batch-specific analytical documentation including NMR, HPLC, and GC reports . In contrast, unsubstituted pyridine-4-boronic acid is often supplied at lower purity grades (e.g., 95%) due to inherent instability and purification challenges, and frequently contains variable amounts of the corresponding boroxine anhydride .

Quality Control Analytical Chemistry Procurement Specification

Class-Level Stability Advantage of 2-Alkoxy-Substituted Pyridylboronic Acids Over Unsubstituted Analogs

Research on pyridylboronic acids has established that the parent unsubstituted 2-pyridylboronic acid undergoes rapid protodeboronation under standard aqueous conditions and is difficult to isolate and purify [1]. In contrast, halo- and alkoxy-substituted pyridylboronic acids, including 2-alkoxy derivatives, exhibit significantly improved shelf stability and handling characteristics [1]. The ethoxy group at the 2-position of 2-ethoxypyridine-4-boronic acid is expected to confer this class-level stability advantage, enabling reliable long-term storage and consistent performance in cross-coupling reactions.

Boronic Acid Stability Suzuki-Miyaura Coupling Protodeboronation

High-Value Application Scenarios for 2-Ethoxypyridine-4-boronic Acid in Pharmaceutical and Chemical R&D


Synthesis of Spiro-Imidazolone Glucagon Receptor Antagonists for Type 2 Diabetes Research

2-Ethoxypyridine-4-boronic acid is specifically employed as a key boronic acid coupling partner in the synthesis of spiro-imidazolone derivatives that act as glucagon receptor antagonists [1]. These compounds are under investigation for the treatment of type 2 diabetes mellitus by modulating hepatic glucose production. The ethoxy-substituted pyridine moiety is integral to the pharmacophore, and alternative boronic acids lacking this substitution pattern would not yield the target molecular architecture.

Construction of 4-Arylpyridine Scaffolds in Active Pharmaceutical Ingredient (API) Synthesis

The 4-arylpyridine substructure is a privileged motif found in numerous active pharmaceutical ingredients (APIs) [1]. 2-Ethoxypyridine-4-boronic acid enables the installation of diverse aryl groups at the pyridine 4-position via Suzuki-Miyaura cross-coupling, providing a direct route to functionalized pyridine cores. The presence of the 2-ethoxy group offers a synthetic handle for further derivatization or can remain as part of the final molecule to modulate physicochemical properties.

Synthesis of Heterobiaryl Ligands for Transition Metal Catalysis

Highly-functionalized pyridines, including those derived from 2-ethoxypyridine-4-boronic acid via cross-coupling, find important applications as ligands for metal-coordination complexes and supramolecular assemblies [1]. The ethoxy substituent can influence the electronic properties and steric environment of the resulting ligand, potentially tuning catalytic activity and selectivity in transition metal-catalyzed reactions.

Agrochemical Intermediate Development

Beyond pharmaceuticals, aryl- and heteroaryl-substituted pyridines are widespread in the agrochemical sector as herbicidal, fungicidal, and insecticidal active ingredients [1]. 2-Ethoxypyridine-4-boronic acid serves as a versatile building block for constructing novel pyridine-based agrochemical candidates, where the 2-ethoxy group may contribute to favorable physicochemical properties such as improved solubility or metabolic stability.

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